

Physicochemical properties of 2-(2-Chlorophenoxy)Ethylamine

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Compound of Interest

Compound Name: 2-(2-Chlorophenoxy)Ethylamine

Cat. No.: B1302048

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An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenoxy)Ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(2-Chlorophenoxy)Ethylamine** (CAS No: 26378-53-0). The information herein is intended to support research, development, and quality control activities by providing essential data and standardized experimental methodologies.

Chemical Identity and Structure

2-(2-Chlorophenoxy)Ethylamine is an organic compound featuring a chlorophenoxy group attached to an ethylamine linker. The chlorine atom is situated at the ortho position of the phenoxy ring, which significantly influences its chemical properties and reactivity.

- IUPAC Name: 2-(2-chlorophenoxy)ethan-1-amine[1]
- Synonyms: 2-(2-Chloro-phenoxy)-ethylamine, 2-(2-chlorophenoxy)-1-ethanamine[1][2]
- Molecular Formula: C₈H₁₀ClNO[1][3]
- Molecular Weight: 171.62 g/mol [3][4]

Core Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **2-(2-Chlorophenoxy)Ethylamine**. These parameters are critical for understanding its behavior in various chemical and biological systems.

Property	Value	Conditions
Melting Point	39-40 °C	Not specified
Boiling Point	115-117 °C	at 5 mmHg (torr)
Density (Predicted)	1.178 ± 0.06 g/cm ³	Not specified
pKa (Predicted)	8.32 ± 0.10	Not specified
Vapor Pressure	0.00879 mmHg	at 25 °C
Flash Point	150-153 °C	at 18 mmHg
Refractive Index	1.544	Not specified
Solubility	Soluble in water and organic solvents	General

Data sourced from references[2][3].

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are foundational for the verification and application of the compound's properties in a laboratory setting.

Determination of pKa by Potentiometric Titration

The dissociation constant (pKa) of the amine group can be accurately determined using potentiometric titration, a widely used and reliable method.[5][6]

Objective: To determine the pKa of the primary amine functional group in **2-(2-Chlorophenoxy)Ethylamine** by monitoring pH changes upon titration with a strong acid.

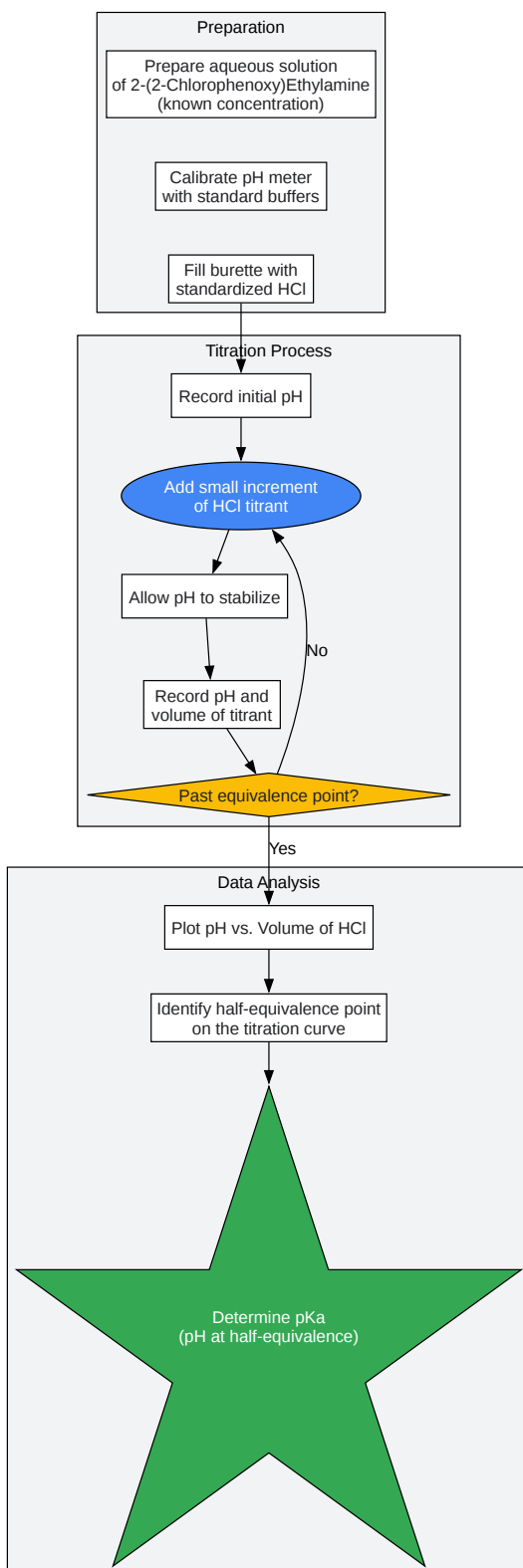
Materials:

- **2-(2-Chlorophenoxy)Ethylamine**
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Deionized water
- pH meter with a calibrated glass electrode
- Burette (calibrated)
- Magnetic stirrer and stir bar
- Beaker

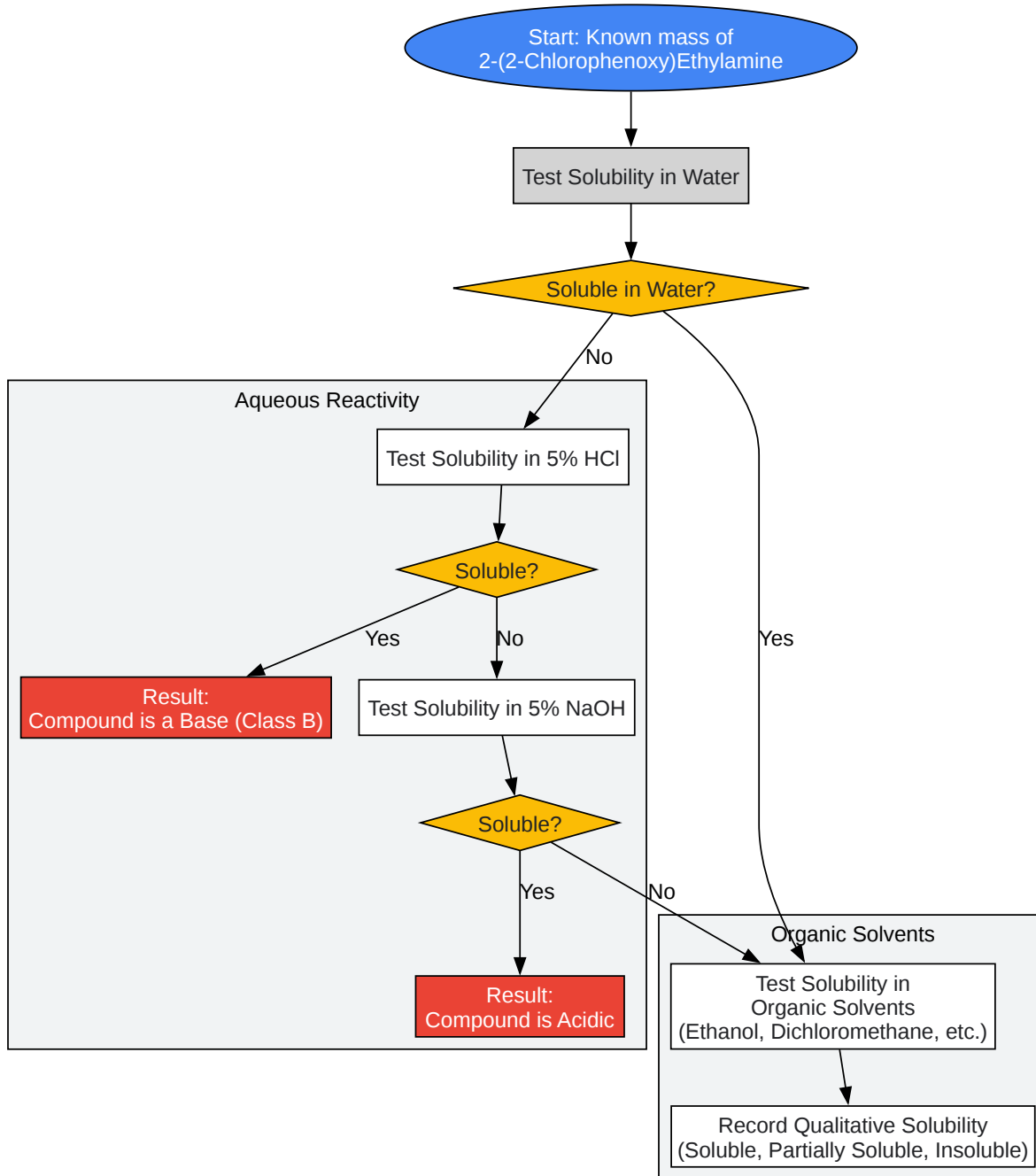
Procedure:

- **Sample Preparation:** Accurately weigh a precise amount of **2-(2-Chlorophenoxy)Ethylamine** and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
- **Titration Setup:** Place the beaker containing the amine solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.
- **Data Acquisition:** Begin stirring the solution. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.^[5]
- **Endpoint Determination:** Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.
- **Data Analysis:** Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the amine has been neutralized.^[5] This point corresponds to the flattest region of the buffer zone on the titration curve.

Workflow for pKa Determination by Potentiometric Titration



Logical Workflow for Solubility Determination

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